4-Chlorodibenzofuran

Descripción general

Descripción

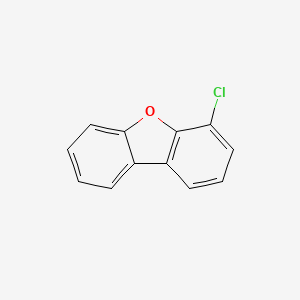

4-Chlorodibenzofuran is a chemical compound with the molecular formula C12H7ClO . It belongs to the family of chemical compounds known as chlorinated dibenzofurans (CDFs), which contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .

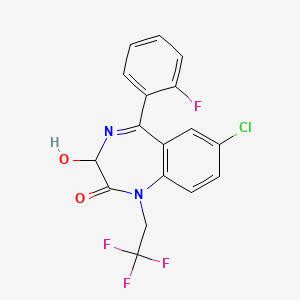

Molecular Structure Analysis

The molecular structure of 4-Chlorodibenzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The average mass of the molecule is 202.636 Da, and the monoisotopic mass is 202.018539 Da .Physical And Chemical Properties Analysis

4-Chlorodibenzofuran is a solid crystalline compound . The average molecular mass is 202.636 g/mol, and the monoisotopic mass is 202.018539 Da .Aplicaciones Científicas De Investigación

Environmental Microbiology

In the field of environmental microbiology, 4-Chlorodibenzofuran has been used in studies involving bacterial degradation. A study found that the dibenzofuran-degrading bacterium Sphingomonas sp. strain RW1 attacks 4-chlorodibenzofuran on the unsubstituted aromatic ring via distal dioxygenation adjacent to the ether bridge to produce 3-chloro-2,2,3-trihydroxybiphenyl . This compound is subsequently meta cleaved, and the respective intermediate is hydrolyzed to form a C-5 moiety, which is further degraded to Krebs cycle intermediates and to 3-chlorosalicylate .

Bioremediation

In bioremediation, a coculture of strain RW1 and the 3,5-dichlorosalicylate-degrading strain Burkholderia sp. strain JWS is able to completely degrade 4-chlorodibenzofuran with concomitant release of Cl- and formation of biomass . This suggests that 4-Chlorodibenzofuran could be used in bioremediation efforts to clean up contaminated environments.

Environmental Persistence

CDFs, including 4-Chlorodibenzofuran, are persistent in the environment and body . They can stay in your body for a long time after you were exposed . They are not soluble in water and bind to soil and sediment, and are not likely to move into groundwater from soil .

Bioaccumulation

CDFs can accumulate in fish at much higher levels than levels found in the water or sediment . They can also build up in other animals, birds, and people that are exposed to them in their food . This suggests that 4-Chlorodibenzofuran could be used in studies investigating bioaccumulation and biomagnification in food chains.

Health Effects

Studies in animals show that CDFs with chlorine atoms in the 2,3,7,8 positions are the most harmful . The most harmful congener is 2,3,4,7,8-pentaCDF . Exposure to high levels of CDFs can cause a range of health problems, including skin and eye irritations, vomiting and diarrhea, anemia, more frequent lung infections, numbness in arms and legs, and other effects on the nervous system .

Safety and Hazards

Mecanismo De Acción

- The AhR is located in the cytoplasm, and upon ligand binding, it translocates to the nucleus, where it forms a complex with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes .

- The AhR-XRE complex activates the expression of genes involved in detoxification, metabolism, and immune responses. For instance, cytochrome P450 enzymes (CYP1A1, CYP1A2) are induced, aiding in the metabolism of xenobiotics and other toxic compounds .

- The AhR-XRE complex modulates several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

4-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYBWFAHXCUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225952 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorodibenzofuran | |

CAS RN |

74992-96-4 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

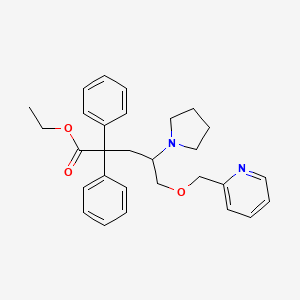

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

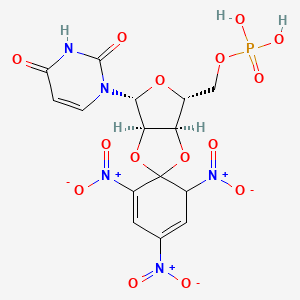

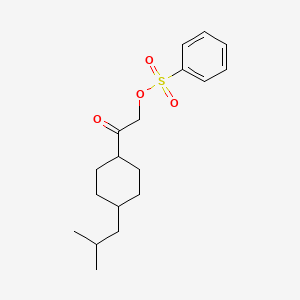

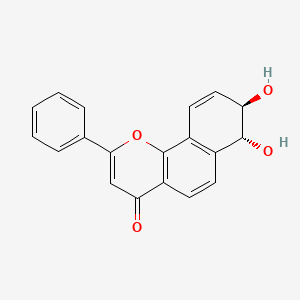

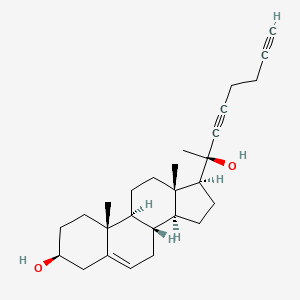

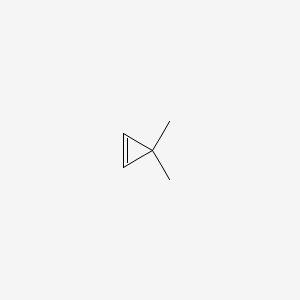

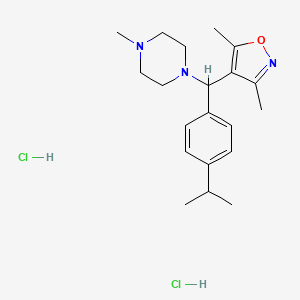

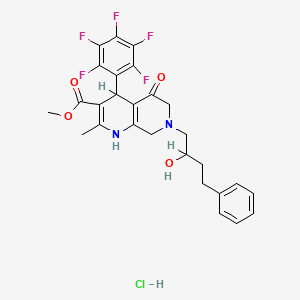

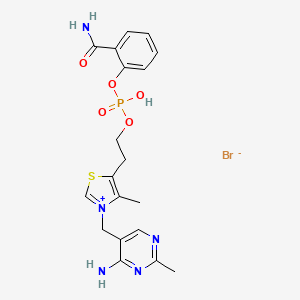

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of 4-chlorodibenzofuran and are there bacteria capable of degrading it?

A1: 4-chlorodibenzofuran is a monochlorinated dibenzofuran that can be degraded by certain bacterial species. Sphingomonas sp. strain RW1, for example, can utilize 4-chlorodibenzofuran as a sole carbon source, converting it entirely into 3-chlorosalicylate. [, ] This bacterial degradation pathway highlights the potential for bioremediation strategies targeting 4-chlorodibenzofuran contamination.

Q2: How does the position of the chlorine atom influence the mutagenicity of monochlorodibenzofurans?

A2: Research using Salmonella typhimurium strains TA98 and TA100 revealed a strong positional dependence on mutagenicity for monochlorodibenzofurans. [, ] While 1-chlorodibenzofuran and 4-chlorodibenzofuran showed minimal mutagenic activity, 3-chlorodibenzofuran exhibited significant mutagenicity, being notably more potent than 2-chlorodibenzofuran. [, ] This suggests that the specific position of chlorine substitution plays a critical role in the compound's interaction with DNA and its potential carcinogenic effects.

Q3: Can 4-chlorodibenzofuran be formed during the thermal degradation of other chlorinated aromatic compounds?

A3: Yes, 4-chlorodibenzofuran has been identified as a product during the oxidative thermal degradation of 2-chlorophenol. [] This process, occurring at elevated temperatures, generates various chlorinated aromatic compounds, including 4-chlorodibenzofuran, dibenzo-p-dioxin, and dichlorodibenzofurans. [] This highlights the potential for unintentional formation of 4-chlorodibenzofuran and other dioxin-like compounds during combustion and thermal processes involving chlorinated precursors.

Q4: How does the oxidation of 2-chlorophenol and 2-chloroanisole provide insight into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?

A5: Studying the slow oxidation of 2-chlorophenol and 2-chloroanisole revealed that the concentration of phenoxy radicals significantly influences the PCDD/F product distribution and the ratio of PCDD to PCDF formation. [] This observation, along with the identification of proposed intermediate species like dichlorinated phenoxy phenol and dichlorinated dihydroxybiphenyl, suggests a dominant role of radical-radical mechanisms in gas-phase PCDD/F formation. [] Understanding these mechanisms is crucial for developing strategies to minimize PCDD/F formation during combustion and other industrial processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)